molecular formula C14H16N2O3S B11794859 Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Cat. No.: B11794859
M. Wt: 292.36 g/mol
InChI Key: JGLZQSGVAAIBTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes or ketones in the presence of absolute ethanol and a few drops of glacial acetic acid. The reaction mixture is stirred and refluxed for approximately 12 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .

Comparison with Similar Compounds

Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be compared with other aminothiazole derivatives, such as:

    2-Aminothiazole-4-carboxylate: Similar in structure but lacks the ethoxybenzoate moiety.

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Contains a different substituent on the thiazole ring.

The uniqueness of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the ethoxy and benzoate groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Notably, compounds containing thiazole moieties have been reported to exhibit:

  • Antimicrobial Activity : The thiazole group is often associated with antimicrobial properties, making this compound a candidate for further evaluation against various pathogens.
  • Anticancer Potential : Research indicates that thiazole derivatives can influence cancer cell proliferation and apoptosis through mechanisms involving the modulation of kinases such as STK4 (serine-threonine kinase 4) . This pathway is crucial in regulating cell growth and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using MTT assays have shown that this compound can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
K562 (leukemia)8.3
A549 (lung cancer)15.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Anticancer Activity : A study published in Nature Medicine highlighted the efficacy of thiazole derivatives in treating hematologic malignancies through the activation of apoptotic pathways involving STK4 . This study utilized this compound as a lead compound, demonstrating its ability to enhance apoptosis in resistant cancer cell lines.
  • Case Study on Antimicrobial Effects : An investigation into the antimicrobial properties of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a template for developing new antibiotics .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate

InChI

InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16)

InChI Key

JGLZQSGVAAIBTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC

Origin of Product

United States

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